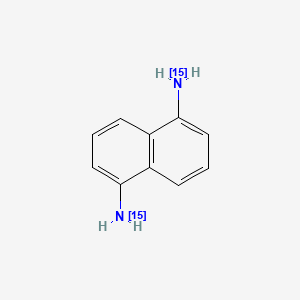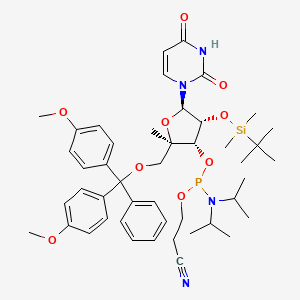
Naphthalene-1,5-diamine-15N2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalene-1,5-diamine-15N2 is a compound where the nitrogen atoms in the naphthalene-1,5-diamine structure are isotopically labeled with nitrogen-15. This labeling is often used in scientific research to trace and study the behavior of the compound in various chemical and biological processes. Naphthalene-1,5-diamine itself is an organic compound with the formula C10H8(NH2)2, and it is one of several diaminonaphthalenes. The compound is a colorless solid that darkens upon exposure to air due to oxidation .
Métodos De Preparación
The preparation of naphthalene-1,5-diamine-15N2 involves several steps:
Nitration of Naphthalene: Naphthalene is mononitrated to form 1-nitronaphthalene.
Halogenation: The 1-nitronaphthalene is then halogenated to produce 1-halo-5-nitronaphthalene.
Amination: The 1-halo-5-nitronaphthalene undergoes a reaction with ammonia to form 5-amino-1-nitronaphthalene.
Hydrogenation: Finally, the 5-amino-1-nitronaphthalene is hydrogenated to yield naphthalene-1,5-diamine.
For industrial production, these steps are typically carried out under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to facilitate each step of the synthesis.
Análisis De Reacciones Químicas
Naphthalene-1,5-diamine-15N2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized, leading to the formation of quinonoid structures.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and various isocyanates for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Naphthalene-1,5-diamine-15N2 has several scientific research applications:
Biology: The isotopic labeling with nitrogen-15 allows researchers to trace the compound in biological systems, aiding in the study of metabolic pathways and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of naphthalene-1,5-diamine-15N2 involves its interaction with molecular targets such as enzymes and receptors. For example, its derivatives have been shown to bind to DNA gyrase, an enzyme involved in DNA replication, thereby exhibiting antimicrobial activity . The isotopic labeling with nitrogen-15 does not significantly alter the chemical behavior of the compound but allows for precise tracking in various studies.
Comparación Con Compuestos Similares
Naphthalene-1,5-diamine-15N2 can be compared with other diaminonaphthalenes, such as:
Naphthalene-1,8-diamine: Another diaminonaphthalene isomer with different substitution patterns, leading to distinct chemical properties and reactivity.
Naphthalene-2,6-diamine: This compound has amino groups at different positions on the naphthalene ring, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its isotopic labeling, which provides a valuable tool for research applications, particularly in tracing and studying complex chemical and biological processes.
Propiedades
Fórmula molecular |
C10H10N2 |
|---|---|
Peso molecular |
160.19 g/mol |
Nombre IUPAC |
naphthalene-1,5-di(15N2)amine |
InChI |
InChI=1S/C10H10N2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1-6H,11-12H2/i11+1,12+1 |
Clave InChI |
KQSABULTKYLFEV-ALQHTKJJSA-N |
SMILES isomérico |
C1=CC2=C(C=CC=C2[15NH2])C(=C1)[15NH2] |
SMILES canónico |
C1=CC2=C(C=CC=C2N)C(=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















